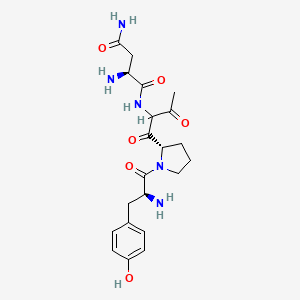
(2S)-2-Amino-N1-(1-((S)-1-((S)-2-amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidin-2-yl)-1,3-dioxobutan-2-yl)succinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S)-2-Amino-N1-(1-((S)-1-((S)-2-amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidin-2-yl)-1,3-dioxobutan-2-yl)succinamide” is a complex organic molecule that features multiple functional groups, including amino, hydroxy, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino and hydroxy groups: These functional groups can be introduced through selective functionalization reactions.
Coupling reactions: The final compound is assembled through coupling reactions that link the various fragments together.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to amines.
Substitution: The amino groups can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the amide groups would yield primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of amino and hydroxy groups suggests that it could interact with biological molecules such as proteins and enzymes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its structure suggests that it could act as an inhibitor or modulator of specific biological pathways.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it could bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests that it could form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: A simpler compound with similar functional groups.
N1-(1-((S)-1-((S)-2-amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidin-2-yl)-1,3-dioxobutan-2-yl)succinamide: A compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of “(2S)-2-Amino-N1-(1-((S)-1-((S)-2-amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidin-2-yl)-1,3-dioxobutan-2-yl)succinamide” lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C21H29N5O6 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-[1-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]-1,3-dioxobutan-2-yl]butanediamide |
InChI |
InChI=1S/C21H29N5O6/c1-11(27)18(25-20(31)14(22)10-17(24)29)19(30)16-3-2-8-26(16)21(32)15(23)9-12-4-6-13(28)7-5-12/h4-7,14-16,18,28H,2-3,8-10,22-23H2,1H3,(H2,24,29)(H,25,31)/t14-,15-,16-,18?/m0/s1 |
InChI Key |
SXLGVIAVFYWTSW-GXHPLKFQSA-N |
Isomeric SMILES |
CC(=O)C(C(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(=O)C(C(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[6-Chloro-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12899563.png)

![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B12899571.png)
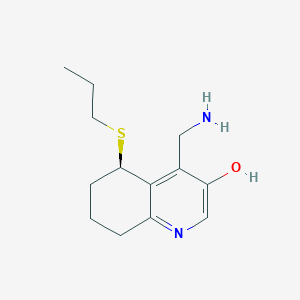
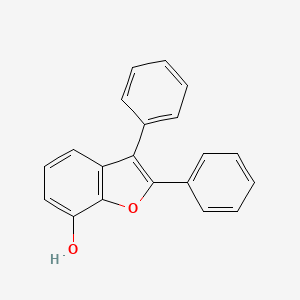
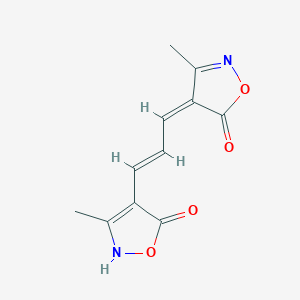
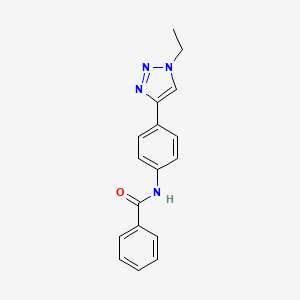
![N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899614.png)
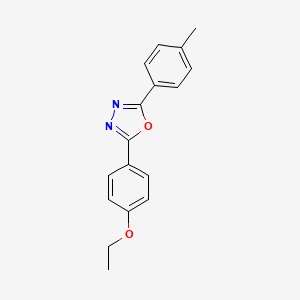
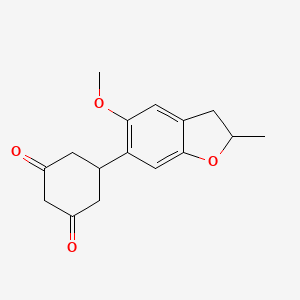

![1-[5-Benzyl-4-hydroxy-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B12899631.png)
![2-[(Diphenylphosphoryl)methyl]cyclohexan-1-one](/img/structure/B12899632.png)

